![molecular formula C14H12BrNO B3846184 N-(4-bromophenyl)-2-methylbenzamide](/img/structure/B3846184.png)
N-(4-bromophenyl)-2-methylbenzamide
Overview
Description
N-(4-bromophenyl)-2-methylbenzamide, also known as 4-Bromo-2-methyl-N-(phenylcarbamoyl)benzene-sulfonamide (BMPS), is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of sulfonamide derivatives and has been synthesized by several methods.
Scientific Research Applications
Molecular Docking and Vibrational Spectroscopic Analysis
N-(4-Bromophenyl)-2-methylbenzamide has been studied for its molecular docking and vibrational spectroscopic analysis. The research involved recording and analyzing FTIR and FT-Raman spectra, geometry optimization, and calculating fundamental vibrational frequencies. The results indicated excellent agreement with experimental spectra and suggested applications in electro-optical fields due to hyperpolarizability values. Additionally, the compound demonstrated potential as an antibacterial drug based on docking results (Dwivedi & Kumar, 2019).
Synthesis and Antiviral Activity
Another study focused on the synthesis and evaluation of N-phenylbenzamide derivatives, including 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, for their antiviral activities against Enterovirus 71 (EV 71). One of the compounds demonstrated promising results as a lead compound for the development of anti-EV 71 drugs, showing significant activity at low micromolar concentrations with minimal cytotoxicity (Ji et al., 2013).
Structural Analysis and Biomedical Applications
A compound, 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, related to N-(4-bromophenyl)-2-methylbenzamide, was synthesized and studied for its structure and potential biomedical applications. The research indicated that the compound is promising for different biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Bactericidal Activity Against MRSA
A study assessed the bactericidal activity of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, which include derivatives of N-(4-bromophenyl)-2-methylbenzamide, against methicillin-resistant Staphylococcus aureus (MRSA). The research found that some of these compounds showed potent bactericidal effects, indicating their potential as antibacterial agents (Zadrazilova et al., 2015)
properties
IUPAC Name |
N-(4-bromophenyl)-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-4-2-3-5-13(10)14(17)16-12-8-6-11(15)7-9-12/h2-9H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMYCNUYUZEUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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